molecular formula C18H21ClN2O2S B2565300 2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946327-42-0

2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2565300
CAS No.: 946327-42-0
M. Wt: 364.89
InChI Key: CFBIRPMDVROAEV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorophenoxy group, a pyrrolidine ring, and a thiophene moiety makes it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under controlled conditions to form the final product. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include:

    Continuous Flow Chemistry: To improve reaction efficiency and control.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.

    Ion Channels: Affecting ion channel function, which can alter cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom can significantly affect the compound’s reactivity and interaction with biological targets compared to other halogens or substituents.

    Functional Group Diversity:

This detailed overview should provide a comprehensive understanding of 2-(4-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-15-3-5-16(6-4-15)23-12-18(22)20-11-17(14-7-10-24-13-14)21-8-1-2-9-21/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBIRPMDVROAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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